2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
Overview
Description
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride, also known as 1,2,3,4-tetrahydronorharmane hydrochloride, is the estrogen receptor . This compound acts as a modulator of the estrogen receptor, which plays a crucial role in the growth and development of certain types of cancer .
Mode of Action
As an estrogen receptor modulator, this compound interacts with its target by binding to the receptor and modulating its activity .
Biochemical Pathways
The compound’s interaction with the estrogen receptor can affect various biochemical pathways involved in cell growth and proliferation . By modulating the activity of the estrogen receptor, the compound can influence the downstream effects of these pathways, potentially leading to a reduction in the growth and spread of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of the estrogen receptor . By altering the activity of this receptor, the compound can influence the behavior of cancer cells, potentially reducing their growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with the estrogen receptor . .
Biochemical Analysis
Biochemical Properties
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride has been identified as a modulator of estrogen receptors . This suggests that it interacts with these proteins, potentially influencing their activity and altering the biochemical reactions they are involved in .
Cellular Effects
In terms of cellular effects, this compound has been found to have potential therapeutic uses in the treatment of cancer . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its role as an estrogen receptor modulator suggests that it may bind to these receptors, potentially inhibiting or activating their function . This could lead to changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 4-methoxyphenylhydrazine hydrochloride as a starting material . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like IBX (o-iodoxybenzoic acid) for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound. These derivatives can have different biological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study its effects on various biological pathways and processes. It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: This compound and its derivatives have been investigated for their potential therapeutic applications, including as anticancer agents. They have shown promise in modulating estrogen receptors and other molecular targets.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other bioactive molecules. It is also employed in the development of new materials with specific properties.
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole hydrochloride can be compared with other similar compounds, such as:
Indolyl-β-carboline Alkaloids: These compounds have a similar indole backbone and are used in various biological and medicinal research.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications, particularly in cancer research .
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12-13H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLJRXUBLWEPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16502-01-5 (Parent) | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058911027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60207659 | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58911-02-7 | |
Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58911-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058911027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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